Kahweol eicosanoate
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Overview
Description
Kahweol eicosanoate is a diterpene ester derived from kahweol, a compound found in coffee beans. Kahweol itself is known for its various biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kahweol eicosanoate typically involves the esterification of kahweol with eicosanoic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve the extraction of kahweol from coffee beans followed by its esterification with eicosanoic acid. The extraction process can utilize solvents like ethanol or supercritical carbon dioxide to isolate kahweol from the coffee beans .
Chemical Reactions Analysis
Types of Reactions
Kahweol eicosanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur under specific conditions, leading to the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Scientific Research Applications
Kahweol eicosanoate has been studied for various scientific research applications, including:
Chemistry: Used as a model compound to study esterification reactions and the behavior of diterpene esters.
Biology: Investigated for its anti-inflammatory and antioxidant properties, which may have implications in treating inflammatory diseases.
Medicine: Explored for its potential anti-cancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of functional foods and nutraceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of kahweol eicosanoate involves several molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: Increases the levels of glutathione and other antioxidant enzymes.
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Cafestol: Another diterpene found in coffee beans with similar biological activities but differs in its chemical structure.
Uniqueness
This compound is unique due to its esterified form, which may enhance its bioavailability and stability compared to its parent compound, kahweol. This esterification also allows for potential modifications to improve its therapeutic properties .
Properties
Molecular Formula |
C40H64O4 |
---|---|
Molecular Weight |
608.9 g/mol |
IUPAC Name |
[(1S,4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl icosanoate |
InChI |
InChI=1S/C40H64O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(41)44-31-40(42)30-39-27-23-34-33-25-28-43-35(33)24-26-38(34,2)36(39)22-21-32(40)29-39/h24-26,28,32,34,36,42H,3-23,27,29-31H2,1-2H3/t32-,34-,36+,38-,39+,40+/m1/s1 |
InChI Key |
BPMBWEOACWITBW-BKQJUPONSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@]1(C[C@@]23CC[C@@H]4C5=C(C=C[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O |
Origin of Product |
United States |
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